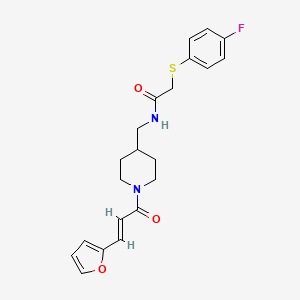![molecular formula C6H12Cl4O4P2 B2592505 1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane CAS No. 17166-85-7](/img/structure/B2592505.png)
1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis[bis(chloromethyl)phosphoryloxy]ethane, commonly known as BCPE, is a synthetic compound that has been widely used in scientific research. This compound is a bifunctional alkylating agent and has been found to have potential applications in cancer treatment and DNA damage studies.
作用机制
BCPE works by cross-linking DNA strands, which leads to the inhibition of DNA replication and transcription. The cross-linking of DNA strands also leads to the formation of DNA adducts, which are recognized and repaired by the cellular DNA repair machinery. BCPE has been found to be more effective in inducing DNA cross-linking than other bifunctional alkylating agents such as nitrogen mustards and mitomycin C.
Biochemical and Physiological Effects
BCPE has been found to have both biochemical and physiological effects. In vitro studies have shown that BCPE induces DNA damage and inhibits DNA synthesis. In vivo studies have shown that BCPE is effective in inhibiting the growth of cancer cells and has potential applications in cancer treatment.
实验室实验的优点和局限性
BCPE has several advantages for lab experiments. It has been found to be more effective in inducing DNA cross-linking than other bifunctional alkylating agents, which makes it a valuable tool in studying DNA damage and repair mechanisms. BCPE is also stable and easy to handle, which makes it a convenient tool for lab experiments. However, BCPE has some limitations, such as its toxicity and potential for mutagenicity, which require careful handling and disposal.
未来方向
There are several future directions for the use of BCPE in scientific research. One potential application is in the development of new cancer treatments. BCPE has been found to be effective in inhibiting the growth of cancer cells and could be used as a tool in developing new cancer treatments. Another potential application is in studying DNA damage and repair mechanisms. BCPE has been found to be more effective in inducing DNA cross-linking than other bifunctional alkylating agents, which makes it a valuable tool in studying DNA damage and repair mechanisms. Further research is needed to explore these potential applications and to better understand the mechanism of action of BCPE.
Conclusion
In conclusion, BCPE is a synthetic compound that has been widely used in scientific research. It has been found to have potential applications in cancer treatment and DNA damage studies. BCPE works by cross-linking DNA strands, which leads to the inhibition of DNA replication and transcription. BCPE has several advantages for lab experiments, such as its effectiveness in inducing DNA cross-linking and its stability. However, BCPE also has some limitations, such as its toxicity and potential for mutagenicity. Further research is needed to explore the potential applications of BCPE in scientific research.
合成方法
BCPE can be synthesized through the reaction of ethylene glycol bis(chloromethyl) ether with phosphorus oxychloride in the presence of a base. The reaction yields BCPE as a colorless liquid with a molecular weight of 350.2 g/mol.
科学研究应用
BCPE has been widely used in scientific research due to its bifunctional alkylating properties. It has been found to be effective in inducing DNA cross-linking, which is essential in studying DNA damage and repair mechanisms. BCPE has also been used as a tool in cancer research, where it has been found to be effective in inhibiting the growth of cancer cells.
属性
IUPAC Name |
1,2-bis[bis(chloromethyl)phosphoryloxy]ethane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl4O4P2/c7-3-15(11,4-8)13-1-2-14-16(12,5-9)6-10/h1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSVZYQPBMKJFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COP(=O)(CCl)CCl)OP(=O)(CCl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl4O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


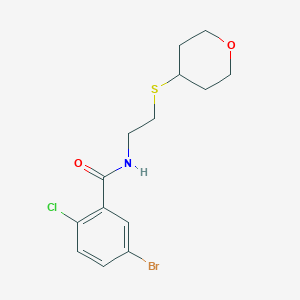
![N-(4-butylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2592426.png)
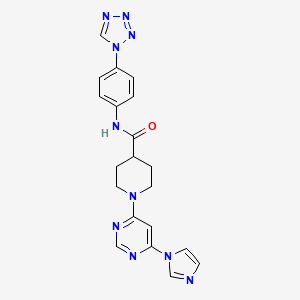
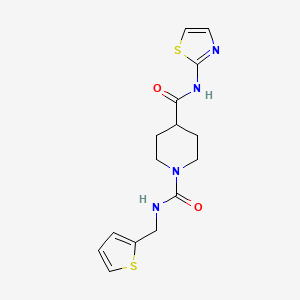
![1-benzyl-7-[(2-fluorophenyl)methyl]-3,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/no-structure.png)
![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2,6-difluorobenzyl)furan-2-carboxamide](/img/structure/B2592435.png)
![N-{6-[4-(3-methylbutanoyl)piperazin-1-yl]-6-oxohexyl}prop-2-enamide](/img/structure/B2592436.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2592438.png)
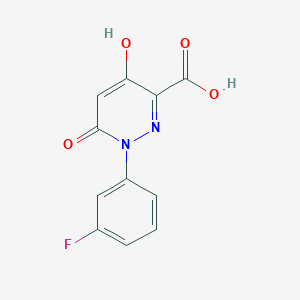
![2-[6-(3,4-Dimethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2592441.png)
